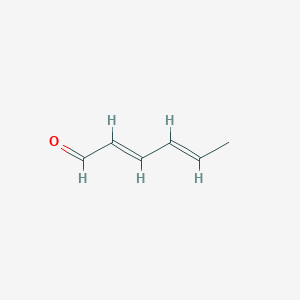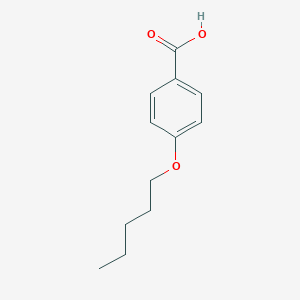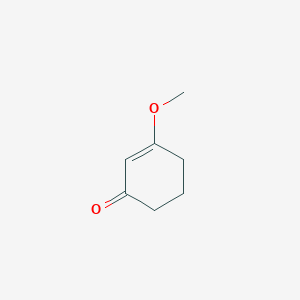
乙醛肟
描述
Acetaldoxime is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and has a pungent odor. It is highly flammable and can act as both an acid and a base due to its acidic proton on the hydroxyl group and the basic nitrogen atom .
科学研究应用
Acetaldoxime has a wide variety of applications in scientific research:
作用机制
Target of Action
Acetaldoxime is a simple oxime-containing compound that primarily targets chemical synthesis processes . It is used as an important intermediate in various industrial processes .
Mode of Action
The mode of action of Acetaldoxime involves the ammoximation of acetaldehyde to its oxime . In this process, ammonia (NH3) is first oxidized to hydroxylamine (NH2OH) by the TS-1/H2O2 system . Then, Acetaldoxime (CH3CH=NOH) forms after NH2OH reacts with acetaldehyde (CH3CHO) .
Biochemical Pathways
The biochemical pathway of Acetaldoxime involves the conversion of acetaldehyde to its oxime. This process is part of the ammoximation reaction, which is a key step in the synthesis of Acetaldoxime . The intermediate of this reaction is NH2OH instead of CH3CH=NH .
Pharmacokinetics
It is a clear, colorless to yellow liquid with a density of 0.97 g/cm³ . It is soluble in water (299 g/L) and ethanol , suggesting it could have good bioavailability.
Result of Action
The result of Acetaldoxime’s action is the formation of Acetaldoxime from acetaldehyde. This reaction is important in various chemical synthesis processes, where Acetaldoxime serves as an intermediate . It is especially notable for its commercial application as an intermediate in the production of pesticides and cyanogenic glucosides .
Action Environment
The action of Acetaldoxime is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the ammoximation of acetaldehyde to its oxime is affected by the temperature, the ratio of H2O2/acetaldehyde, and NH3/acetaldehyde . The reaction requires an alkaline environment provided by ammonia . The catalyst used in the reaction can be regenerated by calcination when the temperature exceeds a certain minimum value .
生化分析
Biochemical Properties
Acetaldoxime is involved in the biosynthesis of IAA, a plant hormone that regulates many aspects of plant growth and development . The majority of Acetaldoxime is produced by CYP79B genes in Arabidopsis . It interacts with the cytochrome P450, CYP83B1, to the glucosinolate pathway .
Cellular Effects
The level of IAA, which is regulated by the flux of Acetaldoxime through CYP83B1, affects many cellular processes. These include cell division, cell differentiation, phototropism, root gravitropism, apical dominance, and vascular differentiation .
Molecular Mechanism
Acetaldoxime exerts its effects at the molecular level through its conversion to IAA. This involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
Acetaldoxime is involved in the metabolic pathways of IAA biosynthesis. It interacts with enzymes such as CYP79B and CYP83B1 .
准备方法
Synthetic Routes and Reaction Conditions: Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gives quantitative yields . Another method involves the ammoximation of acetaldehyde using titanium silicalite-1 as a catalyst and hydrogen peroxide as an oxidant .
Industrial Production Methods: In industrial settings, acetaldoxime is often produced through the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. This method is efficient and yields high purity acetaldoxime .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Nitric acid is also used in reduction reactions.
Substitution: n-Butyllithium and alkyl halides are used in substitution reactions.
Major Products:
相似化合物的比较
Acetoxime: Similar to acetaldoxime but with a different substituent on the nitrogen atom.
Phenylacetaldoxime: Derived from phenylacetaldehyde and used in the synthesis of benzyl cyanide.
Indole-3-acetaldoxime: A precursor in the biosynthesis of indole-3-acetic acid, an important plant hormone.
Uniqueness: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It can act as both an acid and a base, making it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, further highlights its importance in chemical synthesis .
属性
CAS 编号 |
107-29-9 |
|---|---|
分子式 |
C2H5NO |
分子量 |
59.07 g/mol |
IUPAC 名称 |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI 键 |
FZENGILVLUJGJX-IHWYPQMZSA-N |
SMILES |
CC=NO |
手性 SMILES |
C/C=N\O |
规范 SMILES |
CC=NO |
沸点 |
115 °C |
颜色/形态 |
Needles Two crystalline modifications, alpha-form and beta-form |
密度 |
0.9656 at 20 °C/4 °C |
闪点 |
Flash point < 22 °C |
熔点 |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
Key on ui other cas no. |
107-29-9 |
物理描述 |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
Pictograms |
Flammable; Irritant |
溶解度 |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
同义词 |
acetaldehyde oxime acetaldoxime aldoxime |
蒸汽压力 |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acetaldoxime?
A1: Acetaldoxime has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol. []
Q2: What spectroscopic data is available for Acetaldoxime?
A2: Extensive spectroscopic data, including microwave spectra, infrared (FTIR), and UV-Vis spectra, have been reported for both cis and trans isomers of Acetaldoxime. These studies provide insights into its structural properties, vibrational modes, and electronic transitions. [, , ]
Q3: Are there different isomeric forms of Acetaldoxime?
A3: Yes, Acetaldoxime exists as two geometrical isomers: cis-Acetaldoxime and trans-Acetaldoxime. These isomers differ in the spatial arrangement of the methyl group relative to the hydroxyl group across the carbon-nitrogen double bond. [, ]
Q4: What are the catalytic applications of Acetaldoxime?
A4: Acetaldoxime has shown promising applications in selective hydration reactions. It can act as a catalyst, alongside transition metal salts like nickel, zinc, cobalt, and manganese salts, to facilitate the conversion of nitriles to amides in aqueous solutions. [, ]
Q5: How does the structure of the nitrile influence its reactivity in Acetaldoxime-catalyzed hydration?
A5: Nitriles with electron-withdrawing groups exhibit higher reactivity in Acetaldoxime-catalyzed hydration. Additionally, heterocyclic nitriles with a heteroatom lone pair adjacent to the nitrile group show enhanced reactivity. []
Q6: Can Acetaldoxime be used in environmentally friendly chemical processes?
A6: Yes, Acetaldoxime's ability to catalyze nitrile hydration in water, using readily available and relatively benign transition metal salts, presents a greener alternative to traditional methods that often rely on harsh conditions or toxic reagents. [, ]
Q7: What is the role of Acetaldoxime in plant biology?
A7: Acetaldoxime, specifically Indole-3-acetaldoxime (IAOx), is a crucial intermediate in the biosynthesis of the plant hormone Indole-3-acetic acid (IAA), also known as auxin. [, , , , , , ]
Q8: How is IAOx synthesized in plants?
A8: In Arabidopsis, the primary route for IAOx synthesis involves the enzymes CYP79B2 and CYP79B3, which convert tryptophan to IAOx. [, , , , ]
Q9: Does the IAOx pathway for IAA biosynthesis occur in all plants?
A9: While prevalent in Arabidopsis and other crucifers, the IAOx pathway might not be universal. Studies suggest that rice, maize, and tobacco, lacking apparent CYP79B orthologues, might not utilize this pathway. []
Q10: Does IAOx have other roles in plants besides IAA biosynthesis?
A10: Yes, IAOx serves as a precursor for other important compounds in plants, including indole glucosinolates, which contribute to plant defense mechanisms, and camalexin, a phytoalexin with antifungal properties. [, , , ]
Q11: How do alterations in IAOx levels impact plant development?
A11: Disruptions in IAOx metabolism can significantly affect plant growth and development. For instance, mutations in genes involved in IAOx metabolism, such as SUR1 and CYP83B1, lead to an overproduction of auxin, resulting in characteristic developmental abnormalities like excessive root growth. [, ]
Q12: What is the significance of IAOx as a metabolic branch point?
A12: IAOx represents a key branching point in plant metabolism. Its metabolic fate is directed towards either the synthesis of IAA, indole glucosinolates, or camalexin, highlighting the intricate interplay between primary and secondary metabolic pathways. [, , ]
Q13: How does the plant regulate IAOx flux between different pathways?
A13: The regulation of IAOx flux is complex and not fully understood. Studies suggest that microRNAs, such as miR10515, might play a role in modulating IAOx levels and directing its flow towards IAA biosynthesis by suppressing genes involved in indole glucosinolate synthesis, like SUR1. []
Q14: How does Acetaldoxime react with nitric acid?
A14: Acetaldoxime undergoes oxidation in the presence of nitric acid, leading to the formation of nitrous acid (HNO2). This reaction is influenced by factors such as nitric acid concentration and temperature. []
Q15: Can Acetaldoxime be used in nuclear fuel reprocessing?
A15: Research suggests Acetaldoxime's potential as a salt-free reductant in nuclear fuel reprocessing. It can reduce neptunium (Np(VI)) and plutonium (Pu(IV)) ions at practical rates, making it a candidate for separating these elements from spent nuclear fuel. [, ]
Q16: What is the mechanism of Pu(IV) reduction by Acetaldoxime?
A16: Computational studies suggest that the reduction of two Pu(IV) ions by one Acetaldoxime molecule occurs in a stepwise manner. The first reduction involves hydrogen atom transfer, while the second, rate-determining step, proceeds via hydroxyl ligand transfer. []
Q17: How has computational chemistry been used to study Acetaldoxime?
A17: Computational methods, like density functional theory (DFT) and ab initio calculations, have been employed to investigate various aspects of Acetaldoxime, including its molecular structure, vibrational frequencies, electronic properties, and reaction mechanisms. [, ]
Q18: Have there been any structure-activity relationship (SAR) studies conducted on Acetaldoxime?
A18: While limited information is available specifically on Acetaldoxime, studies on related oxime compounds, such as those inhibiting alcohol dehydrogenase, suggest that structural modifications, particularly around the aldehyde moiety, can significantly influence their binding affinities and inhibitory potencies. []
Q19: What analytical methods are used to study Acetaldoxime?
A19: Various analytical techniques are employed to characterize and quantify Acetaldoxime. These include spectroscopic methods like FTIR and NMR, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)







